molecular formula C26H38O3 B13397666 5-[2-[1-(4-cyclopropyl-4-hydroxybut-2-enyl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

5-[2-[1-(4-cyclopropyl-4-hydroxybut-2-enyl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

Cat. No.: B13397666
M. Wt: 398.6 g/mol
InChI Key: GKZFLYUIBWGCHA-UHFFFAOYSA-N
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Description

The compound 5-[2-[1-(4-cyclopropyl-4-hydroxybut-2-enyl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol is a complex organic molecule with a unique structure It features multiple rings, including cyclopropyl and cyclohexane, and various functional groups such as hydroxyl and methylidene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-[1-(4-cyclopropyl-4-hydroxybut-2-enyl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the cyclopropyl and cyclohexane rings, followed by the introduction of the hydroxyl and methylidene groups. Common reagents used in these steps include organometallic compounds, strong acids, and bases. The reaction conditions often involve controlled temperatures and pressures to ensure the desired product’s formation.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and automated systems would be essential to control the reaction conditions precisely. Safety measures would also be crucial due to the potential hazards associated with the reagents and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-[2-[1-(4-cyclopropyl-4-hydroxybut-2-enyl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The double bonds can be reduced to single bonds using hydrogenation.

    Substitution: Functional groups can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst.

    Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or carboxylic acids, while reduction of the double bonds would result in saturated hydrocarbons.

Scientific Research Applications

5-[2-[1-(4-cyclopropyl-4-hydroxybut-2-enyl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol:

    Chemistry: As a complex organic molecule, it can be used in studies related to reaction mechanisms, synthesis of new compounds, and material science.

    Biology: Its unique structure may interact with biological molecules, making it a candidate for drug development or biochemical research.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits biological activity.

    Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which 5-[2-[1-(4-cyclopropyl-4-hydroxybut-2-enyl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol exerts its effects would depend on its interaction with molecular targets. The compound’s functional groups and ring structures suggest it could interact with enzymes, receptors, or other proteins, potentially modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane derivatives: Compounds with similar cyclopropyl groups.

    Cyclohexane derivatives: Compounds with similar cyclohexane rings.

    Hydroxybutenyl compounds: Molecules with similar hydroxyl and butenyl groups.

Uniqueness

What sets 5-[2-[1-(4-cyclopropyl-4-hydroxybut-2-enyl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol apart is its combination of multiple ring structures and functional groups, which may confer unique chemical and biological properties

Biological Activity

The compound 5-[2-[1-(4-cyclopropyl-4-hydroxybut-2-enyl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol is a complex organic molecule with potential biological activity. Its unique structure, featuring multiple rings and functional groups such as hydroxyl and methylidene, suggests possible interactions with biological systems that could lead to therapeutic applications. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula for this compound is C26H38O3C_{26}H_{38}O_3 with a molecular weight of 398.6 g/mol. The IUPAC name reflects its intricate structure, which includes cyclopropyl and cyclohexane rings.

PropertyValue
Molecular FormulaC26H38O3
Molecular Weight398.6 g/mol
IUPAC NameThis compound
InChIInChI=1S/C26H38O3/c1-17...
InChI KeyGKZFLYUIBWGCHA-UHFFFAOYSA-N

The biological activity of this compound likely involves its interaction with various molecular targets within biological systems. The functional groups present in the molecule suggest potential interactions with enzymes and receptors:

  • Enzyme Inhibition : The hydroxyl groups may interact with active sites of enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The structural features may allow binding to specific receptors, influencing signaling pathways.

Further biochemical studies are necessary to elucidate the exact mechanisms involved.

Antitumor Activity

Research has shown that compounds with similar structural motifs exhibit significant antitumor properties. For instance:

  • A study on related compounds demonstrated potent in vitro antitumor activity against human colon cancer cell lines (HCT116 and HT29) with GI50 values of 40 nM and 380 nM respectively .

Cytotoxicity

The cytotoxic effects of similar compounds have been observed in various cancer cell lines. For example:

  • Compounds derived from hydroxycyclohexadienones showed selective cytotoxicity against certain renal and colon cell lines in the NCI Developmental Therapeutics Screening Program .

Case Study 1: Structure-Activity Relationship (SAR)

A series of derivatives based on the core structure of 5-[2-[1-(4-cyclopropyl... showed varied biological activities depending on the substitution patterns on the cyclohexane and cyclopropyl rings. This highlights the importance of structural modifications in enhancing therapeutic efficacy.

Case Study 2: In Vivo Studies

In vivo studies using animal models have indicated that compounds similar to this one can exhibit significant antitumor effects when administered at specific dosages. For instance, certain derivatives showed promising results against xenograft models in nude mice .

Properties

Molecular Formula

C26H38O3

Molecular Weight

398.6 g/mol

IUPAC Name

5-[2-[1-(4-cyclopropyl-4-hydroxybut-2-enyl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

InChI

InChI=1S/C26H38O3/c1-17-20(15-22(27)16-25(17)29)11-8-18-5-4-14-26(2)21(12-13-23(18)26)6-3-7-24(28)19-9-10-19/h3,7-8,11,19,21-25,27-29H,1,4-6,9-10,12-16H2,2H3

InChI Key

GKZFLYUIBWGCHA-UHFFFAOYSA-N

Canonical SMILES

CC12CCCC(=CC=C3CC(CC(C3=C)O)O)C1CCC2CC=CC(C4CC4)O

Origin of Product

United States

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